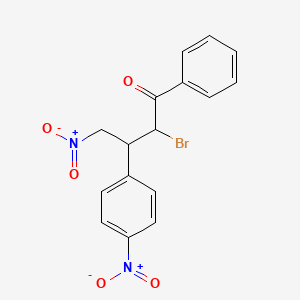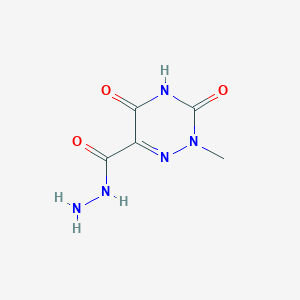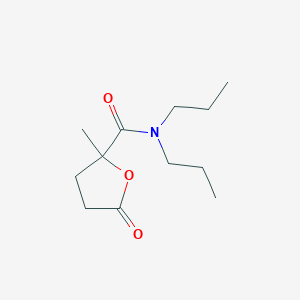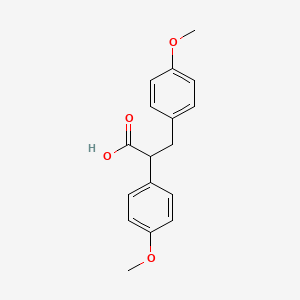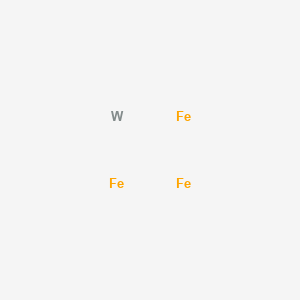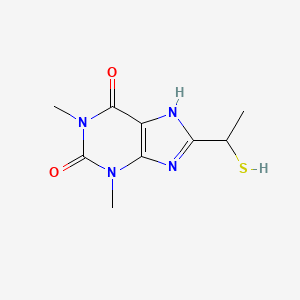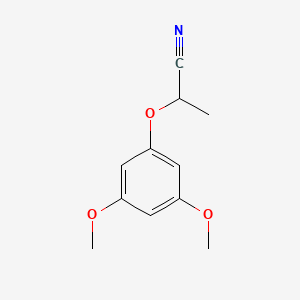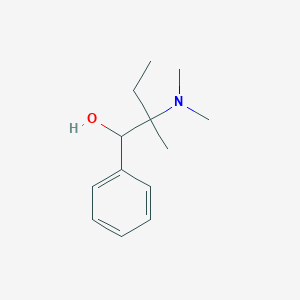
2-(Dimethylamino)-2-methyl-1-phenylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-2-methyl-1-phenylbutan-1-ol is an organic compound that features a dimethylamino group, a phenyl group, and a hydroxyl group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-methyl-1-phenylbutan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-phenylbutan-1-one with dimethylamine in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-2-methyl-1-phenylbutan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-1-phenylbutan-1-one or 2-methyl-1-phenylbutanal.
Reduction: Formation of 2-(Dimethylamino)-2-methyl-1-phenylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-2-methyl-1-phenylbutan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-2-methyl-1-phenylbutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino group but has a simpler structure with only two carbon atoms in the backbone.
2-(Dimethylamino)pyridine: Contains a dimethylamino group attached to a pyridine ring, offering different chemical properties and reactivity.
N,N-Dimethyl-3-pentanamine: Similar in having a dimethylamino group but differs in the carbon chain length and branching.
Uniqueness
2-(Dimethylamino)-2-methyl-1-phenylbutan-1-ol is unique due to its combination of a dimethylamino group, a phenyl group, and a hydroxyl group on a butane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
6325-37-7 |
|---|---|
Fórmula molecular |
C13H21NO |
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
2-(dimethylamino)-2-methyl-1-phenylbutan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-5-13(2,14(3)4)12(15)11-9-7-6-8-10-11/h6-10,12,15H,5H2,1-4H3 |
Clave InChI |
YUPPUVYARDDFPM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(C1=CC=CC=C1)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


